molecular formula C17H16N2 B14148661 5,8-Dimethyl-3-phenylquinolin-2-amine CAS No. 948292-57-7

5,8-Dimethyl-3-phenylquinolin-2-amine

Cat. No.: B14148661
CAS No.: 948292-57-7
M. Wt: 248.32 g/mol
InChI Key: MBACWUOXVZUNTE-UHFFFAOYSA-N
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Description

5,8-Dimethyl-3-phenylquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core with methyl and phenyl substituents, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-3-phenylquinolin-2-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic or basic conditions. For example, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with acetaldehyde in the presence of a base, followed by cyclization to form the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using efficient and cost-effective methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to achieve high yields and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-3-phenylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

5,8-Dimethyl-3-phenylquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-3-phenylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethyl-3-phenylquinolin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl and phenyl groups can enhance its lipophilicity and binding affinity to molecular targets .

Properties

CAS No.

948292-57-7

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

5,8-dimethyl-3-phenylquinolin-2-amine

InChI

InChI=1S/C17H16N2/c1-11-8-9-12(2)16-14(11)10-15(17(18)19-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19)

InChI Key

MBACWUOXVZUNTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)N)C3=CC=CC=C3

Origin of Product

United States

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